2-(4-氨基苯基)-4-喹啉甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

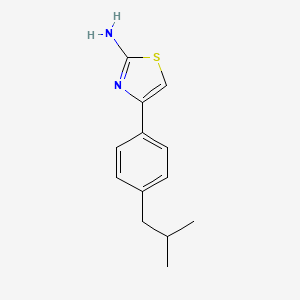

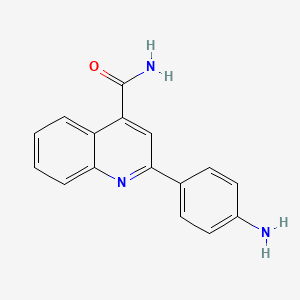

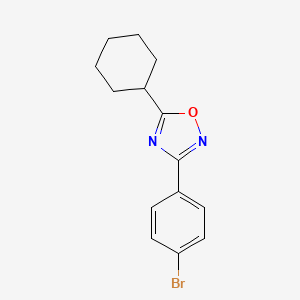

2-(4-Aminophenyl)-4-quinolinecarboxamide is a compound that belongs to the class of organic compounds known as quinolines and quinoline derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring. The compound has been synthesized and investigated for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of 2-(4-Aminophenyl)-4-quinolinecarboxamide and its derivatives involves condensation reactions of aniline derivatives with N-substituted 4-chloroquinoline-3-carboxamides. These intermediates are obtained from the treatment of 4(1H)-quinolinone-3-carboxylic acid with thionyl chloride. The synthesis process aims at developing compounds with potential biological activities, including inhibitory effects on certain enzymes or receptors (Uchida et al., 1995).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 2-(4-Aminophenyl)-4-quinolinecarboxamide, is characterized by the presence of a quinoline core attached to various functional groups. These structures have been elucidated using various spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. The presence of the quinoline moiety contributes to the compound's chemical properties and biological activities.

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, including condensation, cyclization, and substitution reactions, depending on the functional groups present in the molecule. These reactions are essential for the synthesis of diverse quinoline-based compounds with potential therapeutic applications. The chemical properties of these compounds are significantly influenced by the quinoline core and the substituents attached to it.

Physical Properties Analysis

The physical properties of 2-(4-Aminophenyl)-4-quinolinecarboxamide, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are crucial for the compound's application in different fields, including pharmaceuticals. The solubility in various solvents can affect the compound's bioavailability and formulation into dosage forms.

Chemical Properties Analysis

2-(4-Aminophenyl)-4-quinolinecarboxamide exhibits a range of chemical properties, including acid-base behavior, reactivity towards nucleophiles and electrophiles, and photophysical properties. These properties are explored to understand the compound's reactivity and potential as a chemical intermediate in organic synthesis and its interaction with biological targets.

- Synthesis and evaluation of gastric H+/K+-ATPase inhibitors (Uchida et al., 1995)

- Structural and photophysical analysis of quinoline derivatives (Bonacorso et al., 2018)

- Synthesis of quinoline-4-carboxylic acid derivatives (Duvelleroy et al., 2005)

科学研究应用

聚合和材料科学

2-(4-氨基苯基)-4-喹啉甲酰胺衍生物在聚合和材料科学中有应用。Baek, Ferguson, & Tan (2003)的研究调查了相关化合物的聚合,重点是合成高支化芳香族聚酰胺。这些材料对于开发用于高温应用的低温热固性树脂体系具有相关性。

合成和结构分析

喹啉衍生物的合成和结构分析对于各种科学应用至关重要。Bobál等人(2012年)开发了一种微波辅助方法,用于制备喹啉-2-羧酸的取代苯胺。这种方法提供了一种更有效的合成这些化合物的途径,这些化合物在各种研究和工业应用中至关重要。

抗癌研究

2-(4-氨基苯基)-4-喹啉甲酰胺及其衍生物在抗癌研究中也显示出潜力。Bhatt, Agrawal, & Patel (2015)合成了各种衍生物,并评估了它们对不同癌细胞系的功效。这项研究突显了这些化合物作为新型抗癌药物的潜力。

染料合成

结构类似于2-(4-氨基苯基)-4-喹啉甲酰胺的化合物已被用于染料合成。Krishnan, Sekar, & Seshadri (1986)研究了二氮偶联和三氮偶联酸和直接染料的合成,展示了这些化合物在纺织工业中的实用性。

缓蚀

与2-(4-氨基苯基)-4-喹啉甲酰胺密切相关的喹啉衍生物已被用作缓蚀剂。Singh, Srivastava, & Quraishi (2016)探讨了这些衍生物对低碳钢的缓蚀作用,表明它们在保护金属免受腐蚀方面具有潜在应用。

药物合成和评价

对于药物应用,喹啉衍生物的合成和评价也很重要。Jansson et al. (2006)关于拉奎尼莫德的研究,这是一种用于多发性硬化症临床试验的药物,展示了这些化合物在药物化学中的重要性。

作用机制

Target of Action

Similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been shown to exhibit potent antibacterial activity against both gram-positive and gram-negative strains .

Mode of Action

Related compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been found to exhibit membrane perturbing as well as intracellular modes of action . This suggests that 2-(4-Aminophenyl)-4-quinolinecarboxamide may interact with its targets in a similar manner, leading to changes in the cell membrane permeability and intracellular processes .

Biochemical Pathways

It can be inferred from related compounds that it may affect pathways related to cell membrane integrity and intracellular processes .

Result of Action

Related compounds have been found to exhibit potent antibacterial activity, suggesting that 2-(4-aminophenyl)-4-quinolinecarboxamide may have similar effects .

未来方向

Research is ongoing into the benzothiazole scaffold, with recent reports on the synthesis and design of analogs of the benzothiazole amide system, their antimicrobial activity, and the possible mode of action . Future research may focus on further optimizing synthetic conditions and developing new synthetic approaches .

属性

IUPAC Name |

2-(4-aminophenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,17H2,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNWNEUJPGXWSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360778 |

Source

|

| Record name | BAS 03370244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-4-quinolinecarboxamide | |

CAS RN |

444151-71-7 |

Source

|

| Record name | BAS 03370244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)